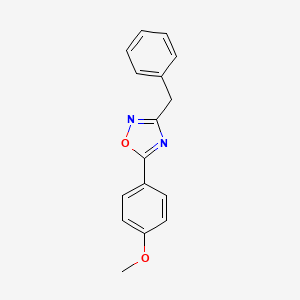
3-Benzyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole, also known as BMDO, is a heterocyclic compound that has gained significant attention due to its diverse applications in various fields, including medicinal chemistry, material science, and analytical chemistry. BMDO is a derivative of oxadiazole, which is a five-membered heterocyclic ring containing two nitrogen and one oxygen atoms.
科学的研究の応用
3-Benzyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its various applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
作用機序
The mechanism of action of 3-Benzyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has been shown to downregulate the expression of various oncogenes, including Bcl-2 and c-Myc, and upregulate the expression of tumor suppressor genes, including p53 and p21. This compound has also been reported to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C, which are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been reported to induce DNA damage and inhibit DNA replication in cancer cells. This compound has also been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. This compound has been reported to have low toxicity in normal cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
3-Benzyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole has several advantages for lab experiments. This compound is relatively easy to synthesize, and the yield of the synthesis is high. This compound is also stable under various conditions, making it suitable for various experiments. However, this compound has some limitations, including its low solubility in water and its relatively high cost.
将来の方向性
There are several future directions for the study of 3-Benzyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole. One of the most significant future directions is the development of this compound-based drugs for cancer treatment. This compound has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy in clinical trials. Another future direction is the study of the structure-activity relationship of this compound derivatives. The synthesis of this compound derivatives with different substituents on the benzyl and phenyl rings could lead to the discovery of more potent and selective compounds. Additionally, the study of the mechanism of action of this compound could provide insights into the development of new cancer therapies.
合成法
The synthesis of 3-Benzyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole involves the reaction of 4-methoxybenzohydrazide with benzyl bromide in the presence of sodium hydride and acetonitrile. The reaction proceeds through the formation of an intermediate, which is then cyclized to form this compound. The yield of this compound synthesis is reported to be around 60-70%. The purity of the final product can be confirmed by spectral analysis, including NMR and IR spectroscopy.
特性
IUPAC Name |
3-benzyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-19-14-9-7-13(8-10-14)16-17-15(18-20-16)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTAGLVNDQDNHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-dihydro-1-benzofuran-5-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7540671.png)
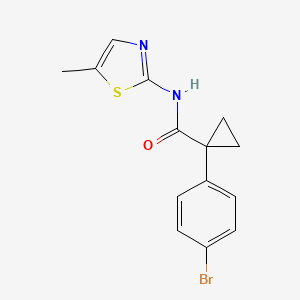

![4-methyl-N-[2-oxo-2-(1H-1,2,4-triazol-5-ylamino)ethyl]benzamide](/img/structure/B7540695.png)
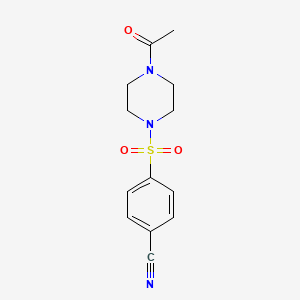
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide](/img/structure/B7540708.png)
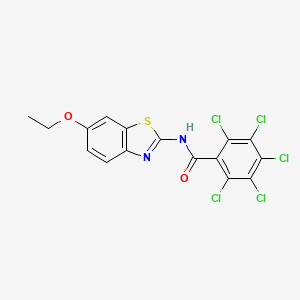
![1,3-dimethyl-6-propan-2-yl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540719.png)
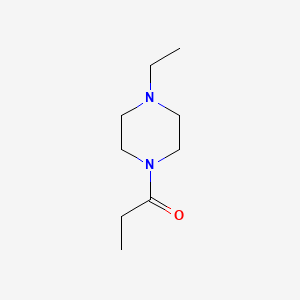
![Furan-3-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7540743.png)
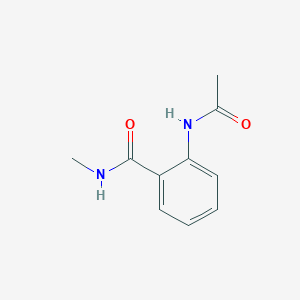

![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole](/img/structure/B7540761.png)
![2-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid](/img/structure/B7540765.png)